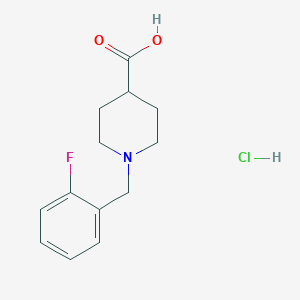
1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride
概要
説明
1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H17ClFNO2 and a molecular weight of 273.73 g/mol . This compound is used in various scientific research fields, including chemistry, biology, and medicine, due to its unique chemical properties.
準備方法
The synthesis of 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with piperidine-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified and converted to its hydrochloride salt form.
化学反応の分析
1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
科学的研究の応用
1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
作用機序
The mechanism of action of 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride can be compared with similar compounds such as:
1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride: This compound has a similar structure but with the fluorine atom in a different position.
4-(4-Fluorobenzyl)piperidine hydrochloride: Another structurally related compound with different functional groups.
生物活性
1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and its structure features a piperidine ring with a carboxylic acid functional group and a fluorobenzyl substituent. This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways.
- Target Interactions : The compound is believed to engage with neurotransmitter receptors and enzymes involved in signal transduction pathways, potentially modulating neurotransmission and cellular responses.
- Pharmacodynamics : Its action may involve inhibition or activation of target receptors, leading to downstream effects such as altered gene expression or enzyme activity.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity, although specific mechanisms remain to be fully elucidated. The structural features of the compound likely contribute to its ability to penetrate bacterial membranes .
Anticancer Studies
A study highlighted the compound's efficacy against cancer cells through a three-component cycloaddition reaction leading to derivatives with improved cytotoxicity. The presence of the piperidine moiety was essential for its interaction with protein binding sites, enhancing its anticancer potential .
Antimicrobial Research
In vitro assays have demonstrated that derivatives of this compound possess significant antibacterial properties. These findings were supported by docking studies that suggest favorable binding interactions with bacterial targets, which could lead to the development of new antibiotics .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is vital for assessing its therapeutic potential:
- Absorption and Distribution : The lipophilicity imparted by the fluorobenzyl group enhances membrane permeability, facilitating cellular uptake.
- Metabolism : The compound is likely metabolized via cytochrome P450 enzymes, which could affect its bioavailability and efficacy in vivo.
- Excretion : Renal excretion is anticipated as a primary route for elimination, necessitating further studies on its metabolites.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2.ClH/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17;/h1-4,10H,5-9H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAVHFIWTJLISF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















